molecular formula C18H17F2N7O B2754612 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3,4-difluorophenyl)piperidine-4-carboxamide CAS No. 1796946-98-9

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3,4-difluorophenyl)piperidine-4-carboxamide

Cat. No. B2754612
CAS RN: 1796946-98-9
M. Wt: 385.379
InChI Key: VLPBCNINYMAKBM-UHFFFAOYSA-N
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Description

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3,4-difluorophenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H17F2N7O and its molecular weight is 385.379. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis

The compound has been at the center of various studies aimed at synthesizing novel heterocyclic compounds. For instance, researchers have developed efficient synthetic routes for compounds with related structures, highlighting the versatility of such molecules in constructing complex heterocycles with potential biological activities. These synthetic methodologies often involve condensation reactions, cyclization processes, and the introduction of various functional groups to build the desired molecular complexity. Such studies underscore the compound's role as a precursor or intermediate in synthesizing diverse heterocyclic frameworks, which could be explored further for various scientific applications, including medicinal chemistry and material science (Vijayakumar, Karthikeyan, & Sarveswari, 2014).

Biological Activity

Research into the biological evaluation of compounds structurally related to the specified molecule has demonstrated their potential as anticancer and anti-inflammatory agents. Such studies typically involve the synthesis of novel derivatives followed by in vitro and in vivo assays to determine their biological efficacies against specific targets. For instance, compounds have been evaluated for their cytotoxicity against various cancer cell lines, 5-lipoxygenase inhibition, and COX-2 selectivity, providing insights into their mechanism of action and therapeutic potential. These findings are crucial for drug discovery and development, suggesting the compound's framework could serve as a valuable scaffold for developing new therapeutic agents with optimized activity and selectivity profiles (Rahmouni et al., 2016).

Metabolic Studies

The metabolism and pharmacokinetics of closely related compounds have also been a subject of study, providing essential information on their metabolic pathways, bioavailability, and excretion profiles in different species. Such research is fundamental in understanding the pharmacological and toxicological properties of these compounds, guiding the optimization of their pharmacokinetic profiles for better therapeutic efficacy and safety. Investigations into the metabolism of these compounds have identified primary metabolic pathways, including N-demethylation, hydroxylation, and amide hydrolysis, alongside phase II reactions like glucuronidation. These studies highlight the importance of metabolic considerations in the design and development of new drugs based on the compound's chemical framework (Gong et al., 2010).

properties

IUPAC Name

N-(3,4-difluorophenyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N7O/c19-14-2-1-13(7-15(14)20)25-18(28)12-3-5-26(6-4-12)16-8-17(23-10-22-16)27-11-21-9-24-27/h1-2,7-12H,3-6H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPBCNINYMAKBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC(=C(C=C2)F)F)C3=NC=NC(=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.